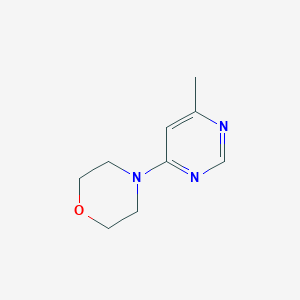

4-(6-Methylpyrimidin-4-yl)morpholine

Description

4-(6-Methylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a morpholine ring at position 4. Morpholine-containing pyrimidines are frequently explored for their bioactivity and synthetic versatility, particularly as intermediates in kinase inhibitors or anticancer agents .

The molecular formula of this compound is C₉H₁₄N₃O (calculated molecular weight: 180.23 g/mol). Its structure combines the electron-rich morpholine moiety with the aromatic pyrimidine system, which may enhance interactions with biological targets such as DNA-binding domains or enzymatic active sites .

Properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCMQAQWALQLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloro-5-methylpyrimidine, which undergoes a regioselective nucleophilic substitution with morpholine. The reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium carbonate, dioxane, elevated temperatures.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields substituted pyrimidine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(6-Methylpyrimidin-4-yl)morpholine has a wide range of scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Materials Science: It is employed in the design of novel materials with specific properties, such as gas separation membranes.

Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The pyrimidine core can interact with nucleic acids or proteins, while the morpholine ring enhances its solubility and bioavailability. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Pyrimidine-Morpholine Hybrids

The compound shares structural similarities with several pyrimidine derivatives bearing morpholine substituents (Table 1). Key differences lie in the substituents on the pyrimidine ring and additional heterocyclic systems.

Table 1: Structural Comparison of Pyrimidine-Morpholine Derivatives

- VPC-14449 : Features a thiazole-linked dibromoimidazole group, enhancing steric bulk and halogen-mediated hydrophobic interactions. This compound was studied in androgen receptor (AR) constructs, where structural accuracy (e.g., bromine positioning) critically affected NMR spectral data and likely biological activity .

- Thienopyrimidine Derivatives: The thieno[3,2-d]pyrimidine core (e.g., ) introduces sulfur, which may improve π-π stacking or redox activity. Bromomethyl substituents enhance reactivity for further functionalization .

Physicochemical Properties and Molecular Data

- Lower Molecular Weight : Simpler substituents (methyl and morpholine) result in a lower molecular weight (180.23 g/mol) compared to brominated or fused-ring analogs (>350 g/mol). This may improve membrane permeability.

DNA/Protein Target Engagement

- VPC-14449: Demonstrated utility in AR-V7 splice variant studies, where structural modifications influenced binding specificity . The dibromoimidazole group may compete with endogenous ligands for AR’s DNA-binding domain (DBD) .

- Thienopyrimidine Derivatives: These compounds (e.g., ) are intermediates in kinase inhibitor synthesis. Their thieno-fused systems mimic ATP’s adenine ring, enabling competitive inhibition .

Antioxidant Activity

Morpholine-triazole hybrids () exhibited antioxidant properties (e.g., free radical scavenging), suggesting that the morpholine moiety enhances electron donation.

Q & A

Q. What are the standard synthetic routes for 4-(6-Methylpyrimidin-4-yl)morpholine, and how can intermediates be purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a two-step approach involves:

Intermediate preparation : Reacting 6-chloropyrimidine derivatives with morpholine under reflux in ethanol or dioxane. Excess morpholine (1.5–2.0 equivalents) ensures complete substitution .

Functionalization : Introducing methyl groups via palladium-catalyzed coupling or alkylation. For purification, column chromatography (silica gel, ethyl acetate/hexane 40:60) or recrystallization (ethanol/water) is used to isolate intermediates with >95% purity .

Key Tools : TLC (Merck Silica gel 60 F254) for reaction monitoring; NMR (Bruker 400/600 MHz) for structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste Management : Segregate halogenated waste (e.g., chloro intermediates) and dispose via licensed hazardous waste contractors .

Reference : H303+H313+H333 hazard codes indicate risks upon ingestion, dermal contact, or inhalation .

Advanced Research Questions

Q. How can reaction yields for Suzuki-Miyaura coupling of this compound derivatives be optimized?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as a base in anhydrous 1,4-dioxane at 80–90°C. Boronic acids (1.5 equivalents) enhance coupling efficiency .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure strict anhydrous conditions. Add molecular sieves (3Å) to scavenge water .

Validation : HRMS (Bruker maXis-II ETD) confirms product mass accuracy (±1 ppm) .

Q. How do structural modifications (e.g., trifluoromethyl or aryl substitutions) impact the anti-inflammatory activity of this compound?

- Methodological Answer :

- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C2 position to enhance binding to COX-2. Aryl substituents at C6 improve lipophilicity, aiding membrane permeability .

- Bioassay : Test derivatives in LPS-induced RAW 264.7 macrophage models. Measure IL-6 and TNF-α suppression via ELISA. Compounds with IC₅₀ < 10 μM are prioritized .

Data Interpretation : Correlate logP values (calculated via ChemDraw) with in vivo efficacy in murine edema models .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer :

- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, overlapping morpholine protons (δ 3.6–3.8 ppm) can be differentiated via NOESY to confirm spatial proximity to pyrimidine .

- X-ray Crystallography : Resolve ambiguous stereochemistry. For instance, a 1.8 Å resolution structure confirmed the chair conformation of the morpholine ring in a derivative .

Q. What strategies mitigate byproduct formation during the Mannich reaction with this compound?

- Methodological Answer :

- Condition Optimization : Use formaldehyde (2.0 equivalents) and morpholine (1.1 equivalents) in ethanol at 60°C. Excess formaldehyde reduces dimerization byproducts.

- Byproduct Identification : LC-MS (ESI+) detects adducts like [M+32] (formaldehyde addition). Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Data Analysis and Contradictions

Q. How to reconcile conflicting reports on the compound’s kinase inhibition selectivity?

- Methodological Answer :

- Assay Variability : Compare kinase panel sources (e.g., Eurofins vs. Millipore). Use recombinant kinases at consistent ATP concentrations (1 mM) to normalize IC₅₀ values.

- Structural Insights : Molecular docking (AutoDock Vina) reveals that a 6-methyl group sterically hinders binding to Src kinase but fits Abl kinase’s hydrophobic pocket .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor via UPLC-PDA (220–400 nm). Major degradation products include hydrolyzed morpholine rings (retention time shift from 8.2 → 5.1 min) .

- Metabolite ID : Use HILIC-MS/MS to detect polar metabolites (e.g., hydroxylated pyrimidine) in rat plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.